7-Aminobenzo[d]isoxazole-3-carboxylic acid
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Overview
Description
7-Aminobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused with a benzene ring, with an amino group at the 7th position and a carboxylic acid group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminobenzo[d]isoxazole-3-carboxylic acid typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Aminobenzo[d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
7-Aminobenzo[d]isoxazole-3-carboxylic acid has several applications in scientific research:
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Aminobenzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isoxazole-3-carboxylic acid: Lacks the amino group at the 7th position.
3-Aminobenzo[d]isoxazole: Lacks the carboxylic acid group at the 3rd position.
Uniqueness
7-Aminobenzo[d]isoxazole-3-carboxylic acid is unique due to the presence of both the amino group and the carboxylic acid group, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Properties
Molecular Formula |
C8H6N2O3 |
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Molecular Weight |
178.14 g/mol |
IUPAC Name |
7-amino-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c9-5-3-1-2-4-6(8(11)12)10-13-7(4)5/h1-3H,9H2,(H,11,12) |
InChI Key |
ZSOKIXUJKWHZKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)ON=C2C(=O)O |
Origin of Product |
United States |
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